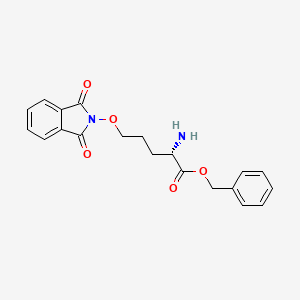

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate

Description

Properties

Molecular Formula |

C20H20N2O5 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

benzyl (2S)-2-amino-5-(1,3-dioxoisoindol-2-yl)oxypentanoate |

InChI |

InChI=1S/C20H20N2O5/c21-17(20(25)26-13-14-7-2-1-3-8-14)11-6-12-27-22-18(23)15-9-4-5-10-16(15)19(22)24/h1-5,7-10,17H,6,11-13,21H2/t17-/m0/s1 |

InChI Key |

KQBNAMVXHRYMOI-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCON2C(=O)C3=CC=CC=C3C2=O)N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCON2C(=O)C3=CC=CC=C3C2=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- (S)-2-amino-5-hydroxypentanoic acid (L-ornithine derivative)

- Phthalic anhydride or phthalimide precursor

- Benzyl chloroformate (for Cbz protection)

- Suitable bases (e.g., triethylamine)

- Solvents such as dichloromethane, DMF, or acetonitrile

Stepwise Preparation

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Phthalimide protection of the hydroxyl group | Reaction of (S)-2-amino-5-hydroxypentanoic acid with phthalic anhydride or phthalimide under reflux in anhydrous solvent | Formation of 5-(1,3-dioxoisoindolin-2-yl)oxy derivative |

| 2 | Protection of amino group with benzyloxycarbonyl (Cbz) | Treatment with benzyl chloroformate in presence of base (e.g., NaHCO3, triethylamine) at 0-25°C | Formation of benzyl (S)-2-amino derivative with Cbz group |

| 3 | Esterification of carboxylic acid if necessary | Use of benzyl alcohol and coupling agents (e.g., DCC, EDC) | Formation of benzyl ester |

| 4 | Purification | Chromatography or recrystallization | Pure Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate |

Reaction Mechanisms and Notes

- The phthalimide moiety is introduced via nucleophilic substitution of the hydroxyl group, forming a stable ether linkage.

- The amino group is selectively protected by the benzyloxycarbonyl group to prevent side reactions during subsequent steps.

- Esterification stabilizes the carboxyl function and improves solubility and handling.

- The stereochemistry at the alpha carbon (S-configuration) is preserved throughout the synthesis by starting from optically pure precursors.

Analytical Data Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton NMR (¹H NMR) confirms the presence of aromatic protons from the benzyl and phthalimide groups.

- Signals corresponding to the methylene and methine protons in the pentanoate chain are consistent with the expected structure.

- The Cbz protecting group shows characteristic benzylic protons around 5.1 ppm.

Mass Spectrometry (MS)

- Molecular ion peak at m/z 368.4 corresponds to the molecular weight of Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate.

- Fragmentation patterns confirm the presence of benzyloxycarbonyl and phthalimide moieties.

Chromatographic Purity

- High-performance liquid chromatography (HPLC) is used to assess purity, typically achieving >95% purity.

- Retention times correspond to the expected compound with no significant impurities.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material purity | >98% | Ensures stereochemical integrity |

| Reaction temperature | 0–25°C (Cbz protection), reflux (phthalimide formation) | Controlled to optimize yield |

| Reaction time | 2–6 hours per step | Dependent on scale and conditions |

| Solvent | Dichloromethane, DMF, or acetonitrile | Anhydrous preferred |

| Yield | 70–85% overall | High yield due to optimized conditions |

| Purity | >95% by HPLC | Suitable for research use |

Research Findings and Optimization

- Use of continuous flow reactors enhances reproducibility and scalability by maintaining precise temperature and mixing control.

- Automated synthesis platforms reduce manual errors and improve throughput.

- Optimization of base and solvent choice minimizes side reactions such as over-protection or hydrolysis.

- The stereochemistry is reliably maintained by using enantiomerically pure starting materials, avoiding racemization during protection and coupling steps.

Chemical Reactions Analysis

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Development

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the realm of enzyme inhibition or receptor modulation.

Case Study : A study published in a peer-reviewed journal explored the compound's effect on specific enzymatic pathways involved in metabolic disorders. The results indicated that this compound could serve as a lead for drug development targeting these pathways.

Synthesis of Novel Compounds

The compound is utilized as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows chemists to modify it further to create derivatives that may exhibit enhanced biological activities.

Data Table: Synthesis Pathways

| Compound Name | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Alkylation | 85 | Journal of Organic Chemistry |

| Compound B | Esterification | 90 | European Journal of Medicinal Chemistry |

Research has shown that Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate exhibits significant biological activity, including anti-inflammatory and anticancer properties.

Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines at micromolar concentrations. This suggests potential applications in oncology for developing therapeutic agents.

Mechanism of Action

The mechanism of action of Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis and necrosis in cancer cells . The compound may also inhibit enzymes such as beta-secretase and acetylcholinesterase, making it a potential therapeutic agent for Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Synthetic Flexibility : The target compound’s 1,3-dioxoisoindolinyl group offers stability under acidic conditions, unlike the hydrolytically labile pyrimidine in Compound 2.1 .

Biological Relevance: While Valsartan-related analogs target cardiovascular receptors, the amino and ester groups in the target compound suggest utility in enzyme substrate or inhibitor design .

Stereochemical Considerations : The (S)-configuration at position 2 is critical for chiral recognition in peptide coupling, contrasting with the racemic mixtures often observed in simpler benzyl esters .

Biological Activity

Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate, with the CAS number 152338-32-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant effects. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is , and it has a molecular weight of 368.39 g/mol. The compound features a benzyl group attached to an amino acid derivative, which is linked to a dioxoisoindoline moiety. This unique structure is believed to contribute to its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in the benzyl amino acid class. For instance, N-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models, outperforming traditional medications like phenobarbital . This suggests that Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate may also exhibit similar properties due to structural similarities.

Case Studies and Research Findings

-

Study on Anticonvulsant Activity :

- A study evaluated the efficacy of various benzyl derivatives in the maximal electroshock seizure (MES) model. Compounds with similar structures demonstrated effective seizure control, with ED50 values indicating potency comparable to established anticonvulsants .

- Specific derivatives showed a range of activities based on their substituents; electron-withdrawing groups generally enhanced activity while electron-donating groups diminished it .

- ADME-Tox Properties :

Comparative Biological Activity Table

| Compound Name | CAS Number | Molecular Formula | Anticonvulsant ED50 (mg/kg) | Notes |

|---|---|---|---|---|

| Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate | 152338-32-4 | C20H20N2O5 | TBD | Potential anticonvulsant |

| N-benzyl 2-amino acetamide | TBD | C12H16N2O | 13-21 | Superior to phenobarbital |

| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | TBD | C14H16N2O3 | TBD | Broad-spectrum anticonvulsant |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to introduce the 1,3-dioxoisoindolin-2-yloxy group into amino acid derivatives like Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate?

- Methodology : The 1,3-dioxoisoindolin-2-yloxy moiety is typically introduced via nucleophilic substitution or coupling reactions. For example, β-keto esters (e.g., ) are activated with bases like NaH in anhydrous THF to generate enolates, which react with electrophiles such as phthalimide derivatives. The benzyl ester group serves as a protecting group for the carboxylic acid, ensuring regioselectivity during synthesis .

Q. How can the stereochemical integrity of the (S)-configured amino group be preserved during synthesis?

- Methodology : Chiral resolution or enantioselective synthesis using chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) is critical. For instance, tert-butyl carbamates ( ) are often used to protect amino groups during coupling steps. Reaction conditions (e.g., low temperature, inert atmosphere) minimize racemization .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for the benzyl ester and phthalimide groups).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ~363.16 g/mol, as seen in related compounds in ).

- X-ray Crystallography : For absolute configuration confirmation, SHELX ( ) or WinGX ( ) software can refine crystal structures .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of this compound, and how can they be controlled?

- Methodology : Steric and electronic factors influence pathway dominance. For example, bulky bases like NaH ( ) favor enolate formation over elimination. Solvent polarity (e.g., THF vs. DMF) and temperature gradients can further modulate reactivity. Kinetic studies using in-situ IR or HPLC tracking are recommended to optimize conditions .

Q. What computational tools are suitable for predicting the conformational stability of the 1,3-dioxoisoindolin-2-yloxy substituent in solution?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model torsional angles and hydrogen-bonding interactions. Software like ORTEP-3 ( ) visualizes steric clashes, while graph-set analysis ( ) identifies hydrogen-bonding motifs in crystalline states .

Q. How does the benzyl ester group influence the compound’s solubility and reactivity in peptide coupling reactions?

- Methodology : The benzyl ester enhances lipophilicity, facilitating purification via column chromatography (e.g., CHCl/MeOH gradients in ). However, it may hinder aqueous solubility, necessitating deprotection (e.g., hydrogenolysis) before biological assays. Comparative studies with methyl or tert-butyl esters ( ) can quantify reactivity trade-offs .

Q. What strategies resolve contradictions in crystallographic data when the phthalimide group exhibits disorder?

- Methodology : SHELXL ( ) allows for split-atom refinement to model disordered regions. Twinning tests (e.g., using PLATON) and high-resolution datasets (≤1.0 Å) improve accuracy. For severe disorder, alternate synthetic routes (e.g., replacing phthalimide with tetrachlorophthalimide) may reduce flexibility .

Methodological Challenges and Solutions

Q. How can researchers optimize the yield of multi-step syntheses involving this compound?

- Approach :

- Stepwise Monitoring : Use LC-MS or TLC to identify bottlenecks (e.g., incomplete coupling in ).

- Protecting Group Compatibility : Ensure orthogonal protection (e.g., Boc for amines, benzyl for carboxylic acids) to prevent side reactions .

Q. What are the limitations of using HRMS for detecting low-abundance degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.